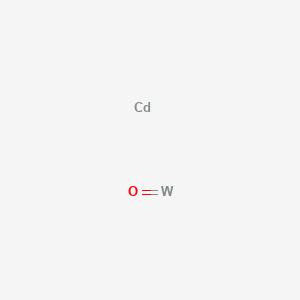
Cadmium--oxotungsten (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium–oxotungsten (1/1) is a compound that combines cadmium and tungsten in a specific stoichiometric ratio. This compound is of interest due to its unique chemical properties and potential applications in various fields, including materials science, chemistry, and industry. The combination of cadmium and tungsten results in a compound that exhibits distinct characteristics, making it valuable for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cadmium–oxotungsten (1/1) typically involves the reaction of cadmium salts with tungsten oxides under controlled conditions. One common method is the solid-state reaction, where cadmium oxide (CdO) and tungsten trioxide (WO3) are mixed in stoichiometric amounts and heated at high temperatures to form the desired compound. The reaction can be represented as: [ \text{CdO} + \text{WO}_3 \rightarrow \text{CdWO}_4 ]
Industrial Production Methods: In industrial settings, the production of cadmium–oxotungsten (1/1) may involve more advanced techniques such as chemical vapor deposition (CVD) or sol-gel processes. These methods allow for better control over the purity and morphology of the final product, which is crucial for its applications in high-tech industries.
Análisis De Reacciones Químicas
Types of Reactions: Cadmium–oxotungsten (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with acids to form cadmium and tungsten salts, and with reducing agents to yield elemental cadmium and tungsten.
Common Reagents and Conditions:
Oxidation: Cadmium–oxotungsten (1/1) can be oxidized using strong oxidizing agents such as nitric acid (HNO3) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) can reduce cadmium–oxotungsten (1/1) to its elemental forms.
Substitution: Substitution reactions may involve halogens or other reactive species, leading to the formation of cadmium halides and tungsten halides.
Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. For instance, oxidation with nitric acid may produce cadmium nitrate (Cd(NO3)2) and tungsten oxide (WO3), while reduction with hydrogen gas can yield elemental cadmium and tungsten.
Aplicaciones Científicas De Investigación
Cadmium–oxotungsten (1/1) has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Research has explored its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: The compound’s properties are being investigated for potential therapeutic applications, such as targeted drug delivery systems.
Industry: Cadmium–oxotungsten (1/1) is utilized in the production of advanced materials, including semiconductors and photovoltaic devices, due to its excellent electrical and optical properties.
Mecanismo De Acción
The mechanism by which cadmium–oxotungsten (1/1) exerts its effects involves interactions at the molecular level. The compound can interact with various molecular targets, including enzymes and cellular components, leading to changes in their activity and function. For example, its catalytic properties are attributed to the ability of cadmium and tungsten atoms to facilitate electron transfer reactions, thereby accelerating chemical processes.
Comparación Con Compuestos Similares
- Cadmium oxide (CdO)
- Tungsten trioxide (WO3)
- Cadmium sulfide (CdS)
- Tungsten disulfide (WS2)
Propiedades
Número CAS |
39321-10-3 |
|---|---|
Fórmula molecular |
CdOW |
Peso molecular |
312.25 g/mol |
Nombre IUPAC |
cadmium;oxotungsten |
InChI |
InChI=1S/Cd.O.W |
Clave InChI |
YQFNGWLDQYSTQA-UHFFFAOYSA-N |
SMILES canónico |
O=[W].[Cd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




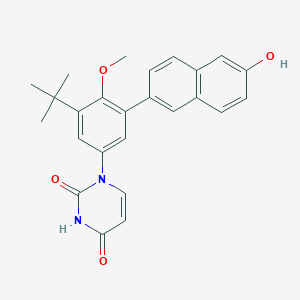


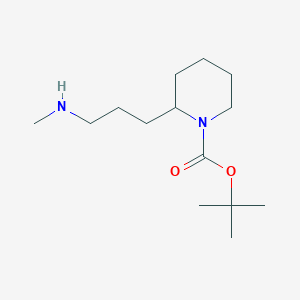

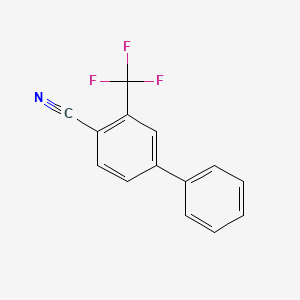

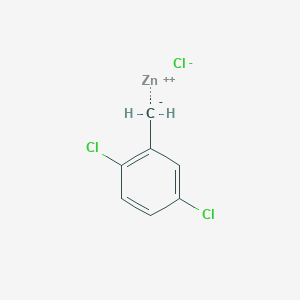


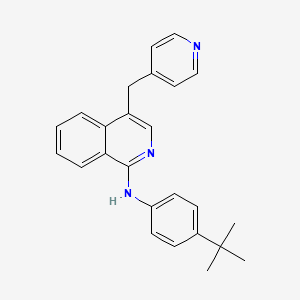
![2(1H)-Pyridinone, 5-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-1,3,4-trimethyl-](/img/structure/B13964878.png)
